ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate
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Overview
Description
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic organic compound with the molecular formula C18H24ClNO3 and a molecular weight of 337.84 g/mol . This compound is characterized by the presence of a carbamate group, a chlorophenyl group, and a cyclooctyl group with a ketone functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of 3-chlorobenzylamine with 2-oxocyclooctanecarboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted carbamates depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate: Similar structure but with a seven-membered ring instead of an eight-membered ring.
Ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate: Contains a six-membered ring.
Ethyl N-[(3-chlorophenyl)(2-oxocyclopentyl)methyl]carbamate: Contains a five-membered ring.
Uniqueness
Ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate is unique due to its eight-membered cyclooctyl ring, which imparts distinct chemical and biological properties compared to its analogs with smaller ring sizes. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEKVYYXCUMZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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